sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide
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Description
Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . The tetrazole group is a common motif in pharmaceutical drugs due to its bioisosteric similarity to the carboxylic acid group .
Synthesis Analysis
Tetrazoles can be synthesized from a variety of methods. One common method is the reaction of sodium azide with nitriles to give 1H-tetrazoles . This reaction proceeds readily in water with zinc salts as catalysts . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst .Molecular Structure Analysis
Tetrazoles have a five-membered ring structure with four nitrogen atoms and one carbon atom . The tetrazole ring can exhibit tautomeric forms due to the presence of multiple nitrogen atoms .Chemical Reactions Analysis
Tetrazoles can undergo a variety of chemical reactions due to the presence of multiple reactive nitrogen atoms in the ring. They can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat .Physical and Chemical Properties Analysis
Tetrazoles are generally crystalline compounds that are soluble in water and other polar solvents . They can exhibit strong negative inductive effects and weak positive mesomeric effects .Safety and Hazards
Tetrazoles can be hazardous due to their high nitrogen content. They can decompose and emit toxic nitrogen fumes when heated, and they can react vigorously when exposed to shock, fire, or friction . They can also react with few active metals and produce new compounds which are explosives to shocks .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide involves the reaction of sodium azide with cyanogen chloride followed by reaction with sodium cyanide and tetrazole. The resulting product is then treated with sodium hydroxide to form the final compound.", "Starting Materials": [ "Sodium azide", "Cyanogen chloride", "Sodium cyanide", "Tetrazole", "Sodium hydroxide" ], "Reaction": [ "Step 1: Sodium azide is reacted with cyanogen chloride in the presence of a solvent such as acetonitrile to form sodium cyanide azide.", "Step 2: Sodium cyanide azide is then reacted with tetrazole in the presence of a solvent such as dimethylformamide to form sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide.", "Step 3: The resulting product is then treated with sodium hydroxide to form the final compound, sodium 5-cyano-1H-1,2,3,4-tetrazol-1-ide." ] } | |
CAS No. |
91511-37-4 |
Molecular Formula |
C2N5Na |
Molecular Weight |
117.05 g/mol |
IUPAC Name |
sodium;1,2,3-triaza-4-azanidacyclopenta-2,5-diene-5-carbonitrile |
InChI |
InChI=1S/C2N5.Na/c3-1-2-4-6-7-5-2;/q-1;+1 |
InChI Key |
ARFRMKLKRAAUJH-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NN=N[N-]1.[Na+] |
Purity |
95 |
Origin of Product |
United States |
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